An In-Depth Technical Guide to Ethyl 4-Methoxybenzimidate Hydrochloride
An In-Depth Technical Guide to Ethyl 4-Methoxybenzimidate Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on ethyl 4-methoxybenzimidate hydrochloride (CAS 54998-29-7). It moves beyond a simple datasheet to provide in-depth scientific context, field-proven insights, and practical methodologies for the synthesis, characterization, and application of this versatile chemical intermediate.
Strategic Overview: The Role of an Imidate Intermediate
Ethyl 4-methoxybenzimidate hydrochloride belongs to the class of imino esters, often referred to as Pinner salts. These compounds are highly valuable in organic synthesis due to the electrophilic nature of the imidate carbon.[1] This reactivity allows for facile conversion into a variety of important functional groups, most notably amidines, which are prevalent structural motifs in pharmacologically active molecules. The 4-methoxy substitution on the benzene ring provides specific electronic properties and a potential metabolic site, making this particular reagent a useful building block in the design of targeted therapeutics. Its primary utility lies not as a final product, but as a critical, reactive intermediate for constructing more complex molecular architectures.
Physicochemical Properties & Structural Characterization
A thorough understanding of the compound's physical and chemical properties is paramount for its effective use and for troubleshooting experimental work.
Table 1: Physicochemical Properties of Ethyl 4-methoxybenzimidate Hydrochloride
| Property | Value | Source |
| CAS Number | 54998-29-7 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in polar solvents like ethanol; reacts with water. | N/A |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed.[2] | [2] |
Spectroscopic Validation
Confirming the identity and purity of ethyl 4-methoxybenzimidate hydrochloride is crucial after synthesis. The following are the expected spectroscopic signatures.
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¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is the primary tool for structural confirmation. Based on the structure and data from analogous compounds, the expected shifts in a solvent like DMSO-d₆ would be:
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~1.4 ppm (triplet, 3H): The methyl protons of the ethyl group (-OCH₂CH ₃).
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~3.9 ppm (singlet, 3H): The methyl protons of the methoxy group (-OCH ₃).
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~4.5 ppm (quartet, 2H): The methylene protons of the ethyl group (-OCH ₂CH₃).
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~7.2 ppm (doublet, 2H): The two aromatic protons ortho to the methoxy group.
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~8.0 ppm (doublet, 2H): The two aromatic protons meta to the methoxy group.
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~11-12 ppm (broad singlets, 2H): The two N-H protons of the hydrochloride salt (=NH ₂⁺). These protons are acidic and their shift can be variable.
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¹³C Nuclear Magnetic Resonance (¹³C NMR):
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~14 ppm: Ethyl group methyl carbon.
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~56 ppm: Methoxy group methyl carbon.
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~65 ppm: Ethyl group methylene carbon.
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~115 ppm: Aromatic C-H carbons ortho to the methoxy group.
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~122 ppm: Aromatic quaternary carbon attached to the imidate group.
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~132 ppm: Aromatic C-H carbons meta to the methoxy group.
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~164 ppm: Aromatic quaternary carbon attached to the methoxy group.
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~170 ppm: The imidate carbon (C =NH₂⁺). This is a key characteristic peak.
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Infrared (IR) Spectroscopy:
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~3100-2900 cm⁻¹: N-H and C-H stretching vibrations.
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~1660 cm⁻¹: The C=N stretching of the protonated iminium group. This is a critical diagnostic peak.
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~1610, 1510 cm⁻¹: C=C stretching vibrations from the aromatic ring.
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~1260 cm⁻¹: C-O stretching of the aryl ether.
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~1050 cm⁻¹: C-O stretching of the ethyl ester component.
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Synthesis via the Pinner Reaction: Mechanism and Protocol
The most common and direct route to ethyl 4-methoxybenzimidate hydrochloride is the Pinner reaction . This acid-catalyzed reaction involves the addition of an alcohol to a nitrile.[1][3][4]
Reaction Mechanism
The causality behind the Pinner reaction is a sequence of protonation and nucleophilic attack.
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Protonation of the Nitrile: Anhydrous hydrogen chloride, a strong acid, protonates the nitrogen atom of the starting material, 4-methoxybenzonitrile. This protonation dramatically increases the electrophilicity of the nitrile carbon.
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Nucleophilic Attack: A lone pair of electrons on the oxygen atom of ethanol attacks the activated nitrile carbon.
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Proton Transfer: A final proton transfer step results in the formation of the stable ethyl 4-methoxybenzimidate hydrochloride salt, which often precipitates from the reaction medium.
Causality Insight: The use of anhydrous HCl and conditions is critical. The presence of water would lead to a competing reaction where water acts as the nucleophile, ultimately hydrolyzing the imidate salt to form the corresponding ester (ethyl 4-methoxybenzoate), which is a common side-product if conditions are not strictly controlled.[1]
Workflow for the Pinner Reaction
Caption: Workflow for the synthesis of Ethyl 4-methoxybenzimidate HCl.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
Materials:
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4-Methoxybenzonitrile
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Anhydrous Ethanol (200 proof)
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Anhydrous Diethyl Ether
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Hydrogen Chloride (gas)
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Two-necked round-bottom flask, magnetic stirrer, gas inlet adapter, drying tube, ice bath.
Procedure:
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Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. The second neck should be fitted with a drying tube (e.g., filled with CaCl₂). Maintain a dry, inert atmosphere (N₂ or Argon) throughout the reaction.
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Reagent Preparation: In the flask, dissolve 4-methoxybenzonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether (used as a solvent to aid precipitation).
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Reaction Initiation: Cool the stirred solution to 0°C using an ice-water bath.
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HCl Addition: Slowly bubble dry hydrogen chloride gas through the cold, stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C. A white precipitate of the Pinner salt will begin to form.
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Reaction Completion: Continue bubbling HCl for 1-2 hours or until the reaction is deemed complete by TLC analysis of a quenched aliquot. After stopping the gas flow, allow the sealed reaction mixture to stir at 0°C for several more hours or overnight to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration, ensuring the apparatus is protected from atmospheric moisture.
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Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether. This removes any unreacted starting materials and excess HCl. The ether's high volatility and low polarity make it an excellent wash solvent that doesn't dissolve the polar salt product.[5][6][7]
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Drying: Dry the white crystalline solid under high vacuum to remove all residual solvent.
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Storage: Store the final product, ethyl 4-methoxybenzimidate hydrochloride, in a tightly sealed container under an inert atmosphere in a desiccator.
Reactivity and Applications in Drug Development
The synthetic power of ethyl 4-methoxybenzimidate hydrochloride stems from its identity as a masked carboxylic acid derivative that is highly susceptible to nucleophilic attack.
Key Transformation: Amidine Synthesis
The most significant application is its reaction with ammonia or primary/secondary amines to form substituted amidines.[1] Amidines are crucial pharmacophores found in numerous drugs due to their ability to act as strong bases and engage in hydrogen bonding interactions with biological targets like enzymes and receptors.
